Potassium 1-carboxylatoethyl stearate
Description
Properties
CAS No. |
25458-34-8 |
|---|---|
Molecular Formula |
C21H39KO4 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
potassium;2-octadecanoyloxypropanoate |
InChI |
InChI=1S/C21H40O4.K/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h19H,3-18H2,1-2H3,(H,23,24);/q;+1/p-1 |
InChI Key |
JDXZPUZDKPMSAI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[K+] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Potassium 1 Carboxylatoethyl Stearate
Advanced Approaches to Esterification and Salt Formation in Complex Organic Molecules
The synthesis of potassium 1-carboxylatoethyl stearate (B1226849) hinges on the efficient formation of an ester bond between the carboxyl group of stearic acid and the hydroxyl group of lactic acid, followed by the conversion of the remaining carboxylic acid group on the lactate (B86563) moiety into a potassium salt.
Exploration of Direct Esterification Techniques for Carboxylatoethyl Moieties
Direct esterification is a primary route for synthesizing the stearoyl lactylate precursor. This reaction involves the condensation of stearic acid and lactic acid, typically with the removal of water to drive the reaction to completion. issstindian.orgpjsir.org One method involves a base-catalyzed direct esterification under reduced pressure. issstindian.org Another approach utilizes a solvent-less technique with an alkali metal catalyst to activate the hydroxyl group of lactic acid. pjsir.org The reaction temperature and catalyst are crucial parameters to control to favor the formation of the desired monoester. pjsir.org For instance, lipase-catalyzed esterification has been explored, with enzymes like Rhizomucor miehei lipase (B570770) showing potential for this transformation. nih.gov The yield of the esterification is dependent on factors such as the enzyme/substrate ratio, concentration of reactants, and incubation period. nih.gov
Difficulties can arise in the esterification of lactic acid due to its bifunctional nature, having both a hydroxyl and a carboxyl group, which can lead to self-polymerization. capes.gov.br Strategies to minimize this include using an excess of the fatty acid in an apolar solvent where lactic acid has limited solubility. capes.gov.br
A study on the synthesis of stearoyl lactylates (SL) explored two different routes: a base-catalyzed direct esterification under reduced pressure and a method involving stearoyl chloride as an intermediate. issstindian.org The direct esterification method involved heating stearic acid and lactic acid until the acid value remained constant. issstindian.org
| Reaction | Reactants | Catalyst/Conditions | Key Findings | Reference |
| Direct Esterification | Stearic Acid, Lactic Acid | Base-catalyzed, reduced pressure | Synthesis of stearoyl lactylate as a precursor. | issstindian.org |
| Direct Esterification | Fatty Acids, Lactic Acid | Alkali metal catalyst, solvent-less, up to 110°C | Activation of the hydroxyl group of lactic acid to form monoesters. | pjsir.org |
| Enzymatic Esterification | Stearic Acid, Lactic Acid | Rhizomucor miehei lipase, porcine pancreas lipase | Optimization of esterification yield based on enzyme/substrate ratio, reactant concentration, and incubation time. | nih.gov |
| Direct Esterification | Lactic Acid, Fatty Acids | Lipase catalyst, excess fatty acid in n-hexane | Minimized self-polymerization of lactic acid. | capes.gov.br |
Transesterification Processes for Introducing the Carboxylatoethyl Group
Transesterification offers an alternative pathway for creating the ester linkage. This process involves the reaction of a fatty acid ester (e.g., methyl stearate) with lactic acid or a lactate ester. While direct transesterification of a triglyceride with lactic acid is not commonly described, the principles of transesterification are well-established in biodiesel production, where triglycerides react with a short-chain alcohol in the presence of a catalyst. mdpi.comresearchgate.net
Alkali catalysts such as potassium hydroxide (B78521) are effective for transesterification. mdpi.com The reaction is an equilibrium process, and using an excess of one reactant can shift the equilibrium towards the product side. mdpi.com Enzymatic transesterification is also a viable, milder alternative. magtech.com.cn
A method for producing simple dicarboxylic and complex esters has been developed based on a transesterification reaction in the presence of powdered calcium oxide as a catalyst. researchgate.net This approach involves the continuous removal of the alcohol byproduct to drive the reaction. researchgate.net While not specific to the target molecule, this demonstrates the feasibility of using transesterification for complex ester synthesis.
| Reaction | Reactants | Catalyst/Conditions | Key Findings | Reference |
| Alkali-Catalyzed Transesterification | Vegetable Oil, Methanol (B129727) | Potassium Hydroxide | High conversion to methyl esters, influenced by molar ratio and mixing. | mdpi.com |
| Transesterification | Dimethyl Adipate, Alcohols | Calcium Oxide | Synthesis of complex esters with removal of methanol byproduct. | researchgate.net |
Optimization of Potassium Salt Formation from Functionalized Carboxylic Acids
Once the stearoyl lactylate is formed, the final step is the formation of the potassium salt. This is typically achieved by reacting the free carboxylic acid group of the lactylate moiety with a potassium base, such as potassium hydroxide. orst.eduorst.edu The reaction is a straightforward acid-base neutralization.
The production of potassium salts of fatty acids is a well-known process, often referred to as saponification when starting from triglycerides. orst.eduwikipedia.org For a pre-formed carboxylic acid, the reaction involves dissolving the acid in a suitable solvent, often an alcohol, and adding a stoichiometric amount of potassium hydroxide. wikipedia.org The resulting salt can then be isolated. issstindian.org
In one described method, the stearoyl lactylate is dissolved in methanol, and an alcoholic solution of caustic soda is added dropwise to the phenolphthalein (B1677637) endpoint. The mixture is heated and then cooled to crystallize the sodium salt, which could be adapted for the potassium salt. issstindian.org Another patent describes a process where lactic acid is first reacted with an alkali metal base to form the salt, which is then esterified with a fatty acid. google.com
| Reaction | Reactants | Conditions | Key Findings | Reference |
| Salt Formation | Stearoyl Lactylate, Alcoholic Caustic Soda | Methanol, heating, then cooling | Formation of the sodium salt, adaptable for potassium salt. | issstindian.org |
| Salt Formation | Fatty Acids, Potassium Hydroxide | - | General method for producing potassium salts of fatty acids. | orst.eduorst.edu |
| Salt Formation followed by Esterification | Lactic Acid, Alkali Metal Base, then Fatty Acid | - | A patented process for producing lactylic acid esters of fatty acids. | google.com |
Derivatization Strategies for Enhancing Molecular Complexity
The basic structure of potassium 1-carboxylatoethyl stearate can be modified to create analogues with tailored properties. This can be achieved through regioselective and stereoselective synthesis, as well as by altering the fatty acid chain.
Regioselective and Stereoselective Synthesis of Analogues
Regioselectivity in the synthesis of fatty acid esters is crucial when working with polyfunctional molecules. Enzymes, particularly lipases, are known for their high regioselectivity in catalyzing esterification and transesterification reactions. magtech.com.cnarkat-usa.orgresearchgate.net For example, enzymatic synthesis can selectively acylate one hydroxyl group in a polyol. magtech.com.cn In the context of the target molecule, using a chiral form of lactic acid (L- or D-lactic acid) would introduce stereochemistry into the molecule, leading to stereoisomers of this compound.
Enzymatic methods have been successfully employed for the regioselective synthesis of estradiol (B170435) fatty acid esters, demonstrating the potential for precise control over the reaction site. arkat-usa.orgresearchgate.net Lipase from Candida rugosa has shown to be highly regioselective in the acylation of estradiol. arkat-usa.org
Exploration of Chain Elongation and Branching Methods
The stearic acid backbone of the molecule can be modified through chain elongation or branching to create a diverse range of analogues. Fatty acid synthesis in biological systems involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. wikipedia.orglibretexts.orgnih.gov This process can be mimicked or adapted using chemical methods.
Chain elongation of fatty acids can be achieved in vitro. For instance, rat liver mitochondrial fractions have been shown to catalyze the elongation of fusaric acid CoA esters using acetyl-CoA as the C2 donor. nih.gov
Branched-chain fatty acids can be synthesized using specific primers in fatty acid synthesis systems. wikipedia.org For example, α-keto acids derived from the metabolism of valine, leucine, and isoleucine can serve as primers to produce branched-chain fatty acids. wikipedia.org The synthesis of branched-chain fatty acids is also influenced by the availability of precursors like methylmalonyl-CoA. nih.gov The use of alcohols with longer or branched carbon chains in transesterification reactions can also introduce branching into the ester moiety. mdpi.com
| Strategy | Method | Key Principles | Potential Outcome for Analogues | Reference |
| Regioselective Synthesis | Enzymatic Acylation | Lipases selectively catalyze ester formation at specific positions. | Control over which hydroxyl group of a polyol is esterified. | magtech.com.cnarkat-usa.orgresearchgate.net |
| Stereoselective Synthesis | Use of Chiral Precursors | Starting with L- or D-lactic acid. | Formation of stereoisomers of the final product. | - |
| Chain Elongation | Mitochondrial Fatty Acid Elongation | In vitro systems using acetyl-CoA. | Analogues with longer fatty acid chains. | nih.gov |
| Branching | Branched-Chain Fatty Acid Synthesis | Use of α-keto acid primers or branched alcohols. | Analogues with branched fatty acid chains. | wikipedia.orgmdpi.com |
Green Chemistry Principles in the Synthesis of Functionalized Fatty Acid Salts
The application of green chemistry principles to the synthesis of functionalized fatty acid salts, such as this compound (more commonly known as potassium stearoyl lactylate), is crucial for developing environmentally benign and economically viable manufacturing processes. These principles focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of potassium stearoyl lactylate, which involves the esterification of stearic acid with lactic acid followed by neutralization with a potassium base, provides a clear case for the implementation of greener synthetic routes.
Development of Solvent-Free and Aqueous Medium Synthesis Protocols
Traditional synthesis methods for stearoyl lactylates often involve organic solvents to facilitate the reaction between the lipophilic stearic acid and the hydrophilic lactic acid. However, these solvents contribute to volatile organic compound (VOC) emissions and pose environmental and safety hazards. Consequently, significant research has been directed towards developing solvent-free and aqueous-based synthetic protocols.
Solvent-Free Synthesis:
Solvent-free, or solid-phase, synthesis represents a significant advancement in the green production of stearoyl lactylates. This method typically involves the direct reaction of molten stearic acid and lactic acid at elevated temperatures, often under reduced pressure to remove the water formed during esterification and drive the reaction to completion. issstindian.org This approach eliminates the need for organic solvents, thereby reducing waste and simplifying product purification. nih.gov
One-step solvent-free processes have been developed where stearic acid, lactic acid, and a catalyst are heated together. maxwellsci.com For instance, a study on the synthesis of sodium stearoyl lactylate, a close analog to the potassium salt, identified optimal conditions for a solvent-free reaction at 105°C with a 2.0 molar ratio of L-lactic acid to stearic acid, yielding a product with favorable emulsifying properties. maxwellsci.com Another patented method describes a solvent-free process where high-concentration lactic acid is first dehydrated under low temperature and high vacuum before reacting with fatty acids in the presence of a solid catalyst. patsnap.com This method boasts a high conversion rate for the fatty acid and produces a product that can be used directly without extensive purification. patsnap.com
The choice of reaction parameters is critical in solvent-free systems. Temperature control is essential; while higher temperatures can accelerate the reaction, excessively high temperatures can lead to product darkening and the formation of undesirable by-products. maxwellsci.comsemanticscholar.org
Aqueous Medium Synthesis:
While completely aqueous synthesis is challenging due to the poor solubility of stearic acid, protocols have been developed that utilize water as a dispersant or as the reaction medium for subsequent neutralization steps. For example, sodium stearoyl lactylate (SSL) is commercially manufactured by esterifying stearic acid with lactic acid and then neutralizing the resulting stearoyl lactylic acid with an aqueous solution of a base like sodium hydroxide. wikipedia.orgcnchemsino.com This neutralization step can be readily adapted for the synthesis of potassium stearoyl lactylate using an aqueous solution of potassium hydroxide. stackexchange.com
Furthermore, research into the dispersibility of lactylate preparations in water is a key area of development. google.comgoogle.com Improved water dispersibility enhances the functionality of the product in its applications and can be influenced by the synthesis and purification methods employed. google.com
Interactive Table: Comparison of Solvent-Free Synthesis Protocols for Stearoyl Lactylates
| Protocol | Reactants | Catalyst | Temperature (°C) | Time (h) | Key Findings | Reference |
| Direct Esterification | Stearic Acid, L-Lactic Acid | Stearic Acid (as catalyst) | 105 | 5 | Optimal molar ratio of L-lactic acid to stearic acid is 2.0. | maxwellsci.com |
| Solid-Phase Catalysis | Stearic Acid, Lactic Acid | NaOH on 4A Zeolite | 200 | 2 | High fatty acid conversion rate; no organic solvent used. | patsnap.com |
| Orthogonal Experiment | Stearic Acid, L-Lactic Acid | Not specified | 110 | 2 | Determined optimal conditions for stearyl (L-) calcium lactate synthesis. | semanticscholar.org |
| Base-Catalyzed Direct Esterification | Stearic Acid, Lactic Acid | Not specified | 120 | 1 | Rapid initial reaction rate; susceptible to oxidation. | issstindian.org |
Implementation of Sustainable Catalysis in Esterification and Neutralization Reactions
The choice of catalyst plays a pivotal role in the green synthesis of potassium stearoyl lactylate. Sustainable catalysts are characterized by high activity, selectivity, and stability, as well as being non-toxic and ideally reusable.
Sustainable Catalysis in Esterification:
The esterification of stearic acid and lactic acid can be catalyzed by various substances. Traditional methods may use strong mineral acids, which are corrosive and difficult to separate from the product. Green alternatives include solid acid catalysts and enzymes.
Solid Catalysts: Heterogeneous solid catalysts, such as zeolites loaded with a basic catalyst like sodium hydroxide, offer significant advantages. patsnap.com They are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and minimize waste generation. patsnap.com This approach avoids the complex purification steps required for homogeneous catalysts.
Enzymatic Catalysis: Lipases have emerged as highly effective and sustainable catalysts for esterification reactions. nih.gov They operate under mild reaction conditions, exhibit high selectivity, and are biodegradable. nih.govnih.gov The enzymatic synthesis of stearoyl lactic acid ester has been optimized using lipases from Rhizomucor miehei and porcine pancreas. nih.gov These enzymatic reactions can be conducted in solvent-free systems, further enhancing their green credentials. nih.govnih.gov Research has also explored the use of immobilized lipases, which improves their stability and allows for repeated use, making the process more economically feasible. nih.gov While enzymatic methods show great promise, challenges such as the cost of enzymes and potential for lower reaction rates compared to chemical methods are areas of ongoing research. wikipedia.org
Sustainable Practices in Neutralization:
The neutralization of stearoyl lactylic acid to form potassium stearoyl lactylate is a relatively straightforward acid-base reaction. Green chemistry principles can be applied by using a potassium base, such as potassium hydroxide or potassium carbonate, in precise stoichiometric amounts to avoid excess reagents that would require removal. issstindian.orgstackexchange.com Performing this step in an aqueous medium, as previously discussed, is also a green approach, as water is a benign solvent. The use of concentrated solutions can minimize the amount of water that needs to be removed from the final product. stackexchange.com
Interactive Table: Overview of Sustainable Catalysts for Stearoyl Lactylate Synthesis
| Catalyst Type | Example | Reaction Step | Advantages | Disadvantages | Reference |
| Solid Catalyst | NaOH on 4A Zeolite | Esterification | Reusable, easy separation, no organic solvent required. | High reaction temperatures may be needed. | patsnap.com |
| Enzyme (Lipase) | Rhizomucor miehei lipase | Esterification | Mild conditions, high selectivity, biodegradable, can be used in solvent-free systems. | Higher cost, potentially slower reaction rates. | nih.govnih.gov |
| Enzyme (Lipase) | Porcine Pancreas Lipase | Esterification | Operates under mild conditions, selective. | Lower esterification percentage compared to R. miehei lipase in some studies. | nih.gov |
| Base Catalyst | Potassium Hydroxide | Neutralization | Efficient neutralization, forms the desired potassium salt. | Requires careful control of stoichiometry. | stackexchange.com |
Spectroscopic and Structural Elucidation of Potassium 1 Carboxylatoethyl Stearate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone in the determination of the precise arrangement of atoms within a molecule. For Potassium 1-carboxylatoethyl stearate (B1226849), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its structure.
The ¹H and ¹³C NMR spectra of Potassium 1-carboxylatoethyl stearate are predicted to exhibit characteristic signals corresponding to the stearate backbone, the ethyl group, and the carboxylate functionalities.
¹H NMR Spectroscopy: The proton spectrum would be characterized by several key resonances. The long aliphatic chain of the stearate moiety would give rise to a large, complex signal in the upfield region, typically between 1.2-1.6 ppm, integrating to approximately 30 protons. The terminal methyl group (CH₃) of the stearate chain would appear as a triplet at around 0.88 ppm. The methylene (B1212753) group adjacent to the ester carbonyl (α-CH₂), being deshielded, would resonate further downfield, likely in the range of 2.2-2.4 ppm.
The protons of the 1-carboxylatoethyl group are of particular diagnostic value. The methine proton (CH) attached to both the ester oxygen and the carboxylate group would be significantly deshielded and is expected to appear as a quartet in the region of 4.0-4.5 ppm. The methyl protons (CH₃) of this group would resonate as a doublet around 1.4-1.6 ppm, coupled to the methine proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon environment. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of 170-175 ppm. The carboxylate carbon, influenced by the potassium counter-ion, would also appear in the downfield region, likely around 175-180 ppm. hmdb.ca
The carbons of the long aliphatic chain of the stearate portion would produce a series of signals between 22 and 35 ppm. The terminal methyl carbon would be the most upfield signal at approximately 14 ppm. The methine carbon of the 1-carboxylatoethyl group is predicted to resonate around 65-70 ppm, while its methyl carbon would appear at approximately 18-22 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Stearate CH₃ | ~0.88 (t) | ~14 |
| Stearate (CH₂)n | ~1.2-1.6 (m) | ~22-35 |
| Stearate α-CH₂ | ~2.2-2.4 (t) | ~34 |
| Ester C=O | - | ~170-175 |
| Ethyl CH (methine) | ~4.0-4.5 (q) | ~65-70 |
| Ethyl CH₃ | ~1.4-1.6 (d) | ~18-22 |
| Carboxylate C=O | - | ~175-180 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show a clear correlation between the methine proton of the ethyl group and its adjacent methyl protons. Similarly, correlations between the methylene protons of the stearate chain would be observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.0-4.5 ppm would show a cross-peak with the carbon signal at ~65-70 ppm, confirming their direct bond.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between the stearate and the 1-carboxylatoethyl moieties. A key correlation would be expected between the α-CH₂ protons of the stearate chain and the ester carbonyl carbon. Another vital correlation would be observed between the methine proton of the ethyl group and the ester carbonyl carbon, as well as the carboxylate carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. While less critical for the primary structure elucidation of this relatively flexible molecule, it could offer insights into preferred conformations in solution.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the ester and carboxylate groups, as well as the long hydrocarbon chain. Drawing parallels with the spectra of potassium stearate and sodium stearoyl lactylate, the following characteristic bands are expected. hmdb.ca
A strong absorption band corresponding to the C=O stretching vibration of the ester group would be present in the region of 1735-1750 cm⁻¹. The asymmetric stretching vibration of the carboxylate group (COO⁻) would give rise to a strong and broad band in the range of 1550-1610 cm⁻¹. The symmetric stretching of the carboxylate group would appear around 1400-1450 cm⁻¹. hmdb.ca
The C-H stretching vibrations of the methylene and methyl groups of the stearate chain would be observed as strong bands in the 2850-2960 cm⁻¹ region. The C-O stretching vibrations of the ester linkage would likely produce bands in the 1100-1300 cm⁻¹ range.
Predicted FT-IR Characteristic Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2960-2850 | C-H stretching | Aliphatic CH₂, CH₃ |
| ~1735-1750 | C=O stretching | Ester |
| ~1550-1610 | Asymmetric COO⁻ stretching | Carboxylate |
| ~1400-1450 | Symmetric COO⁻ stretching | Carboxylate |
| ~1100-1300 | C-O stretching | Ester |
The C-H stretching region (2800-3000 cm⁻¹) would show sharp and intense bands corresponding to the symmetric and asymmetric stretches of the methylene and methyl groups of the stearate chain. The C-C stretching vibrations of the long alkyl chain would give rise to a series of bands in the fingerprint region (800-1200 cm⁻¹). The C=O stretching of the ester group, while typically weaker in Raman than in IR, may be observable around 1735-1750 cm⁻¹. The symmetric stretch of the carboxylate group is often a strong and sharp band in the Raman spectrum and would be expected around 1400-1450 cm⁻¹. Analysis of the low-frequency region (< 200 cm⁻¹) could provide information about the lattice vibrations and intermolecular interactions within the crystal structure.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) would be the preferred method due to the ionic nature of the compound.
In positive ion mode ESI-MS, the spectrum would likely show a prominent peak corresponding to the intact molecule with the attachment of a potassium ion, [M+K]⁺. In negative ion mode, the spectrum would be dominated by the anion, [M-K]⁻, which corresponds to the 1-carboxylatoethyl stearate ion. The exact mass of this ion would allow for the confirmation of the elemental composition.
Tandem mass spectrometry (MS/MS) of the [M-K]⁻ ion would provide valuable structural information. Fragmentation would likely occur at the ester linkage. A characteristic fragmentation pathway would be the cleavage of the ester bond, leading to the formation of a stearate anion and a neutral lactyl fragment. Another possible fragmentation would involve the loss of CO₂ from the carboxylate group. The analysis of these fragment ions would confirm the connectivity of the stearate and the 1-carboxylatoethyl moieties. The calculated monoisotopic mass of the 1-carboxylatoethyl stearate anion is approximately 355.28 g/mol .
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass.
For this compound (Chemical Formula: C₂₁H₃₉O₄K), the theoretical exact mass can be calculated based on the masses of its most stable isotopes. This calculated value is the benchmark against which experimental HRMS data would be compared for confirmation of the compound's elemental formula. The analysis would typically be performed in negative ion mode to detect the stearoyl lactylate anion or in positive ion mode to observe the intact potassium salt or adducts.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |
| [M-K]⁻ (Stearoyl lactylate anion) | [C₂₁H₃₉O₄]⁻ | 369.2800 |
| [M+K]⁺ (Potassium adduct of the potassium salt) | [C₂₁H₃₉O₄K₂]⁺ | 433.2043 |
| [M+H]⁺ (Protonated free acid) | [C₂₁H₄₀O₄]⁺ | 370.2876 |
Note: These are theoretical values. Experimental values would be expected to be within a few parts per million (ppm) of these figures.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragment Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful tool used to structurally characterize a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, providing a "fingerprint" for identification.
In an MS/MS experiment of the stearoyl lactylate anion ([C₂₁H₃₉O₄]⁻, m/z 369.28), characteristic fragmentation pathways would be expected. These include the cleavage of the ester bond, which is a common and predictable fragmentation pathway for esters. The resulting fragments would correspond to the stearate and lactate (B86563) moieties of the original molecule. The study of fragmentation patterns of different metal adducts can reveal distinct pathways and intensities, which aids in structural elucidation. arabjchem.org
Table 2: Predicted MS/MS Fragmentation of the Stearoyl Lactylate Anion ([M-K]⁻)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Identity of Fragment | Neutral Loss |
| 369.28 | 283.2637 | Stearate anion ([C₁₈H₃₅O₂]⁻) | Lactic acid (C₃H₄O₂) |
| 369.28 | 89.0239 | Lactate anion ([C₃H₅O₃]⁻) | Stearic acid ketene (B1206846) (C₁₈H₃₄O) |
| 283.2637 | 239.2739 | Loss of CO₂ from stearate anion | Carbon Dioxide (CO₂) |
Note: The fragmentation of a specific ion can be influenced by the collision energy used in the MS/MS experiment. The predicted fragments are based on the fundamental principles of organic mass spectrometry. mdpi.com
X-ray Diffraction Analysis for Solid-State Structure and Crystallography
X-ray diffraction (XRD) is the primary technique for investigating the atomic and molecular structure of a crystal. The scattering of X-rays by the electrons in the crystal lattice produces a diffraction pattern that is unique to the arrangement of atoms.
Single-Crystal X-ray Diffraction for Absolute Configuration and Unit Cell Parameters
Single-crystal X-ray diffraction provides the most detailed structural information, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. To perform this analysis, a suitable single crystal of this compound would be required.
If a single crystal were analyzed, the resulting data would allow for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice: a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. For example, studies on other potassium salts like potassium glycerolate have determined a monoclinic crystal system. nih.gov This technique would unambiguously confirm the connectivity of the stearoyl and lactyl-potassium moieties.
Table 3: Hypothetical Single-Crystal X-ray Diffraction Data
| Parameter | Description | Example Value Range |
| Crystal System | The symmetry system of the crystal (e.g., monoclinic) | Orthorhombic, Monoclinic |
| Space Group | The specific symmetry group of the crystal | P2₁/c, C2/c, etc. |
| a, b, c (Å) | The lengths of the unit cell axes | 5 - 30 Å |
| α, β, γ (°) | The angles between the unit cell axes | 90° - 120° |
| Volume (ų) | The volume of the unit cell | 1000 - 5000 ų |
| Z | The number of molecules per unit cell | 2, 4, 8 |
Note: The values presented are illustrative examples and not actual experimental data for this compound, as such data is not publicly available.
Powder X-ray Diffraction for Polymorphism and Crystal Phase Analysis
Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample (a powder) and is particularly useful for identifying the crystalline phases present and for studying polymorphism—the ability of a compound to exist in more than one crystal structure.
The PXRD pattern is a plot of X-ray intensity versus the diffraction angle (2θ). Each crystalline phase has a characteristic PXRD pattern. While a specific pattern for this compound is not available in the literature, the technique would be essential for quality control in a manufacturing setting to ensure the correct polymorphic form is produced. Different polymorphs can have different physical properties, such as solubility and stability. For other crystalline powders, PXRD has been used to identify the crystal system and analyze structural perfection. researchgate.net
Mechanistic Investigations of Chemical Reactivity and Stability
Reaction Kinetics and Thermodynamic Studies of Formation and Degradation Pathways
No specific studies on the reaction kinetics or thermodynamics of the formation or degradation of Potassium 1-carboxylatoethyl stearate (B1226849) were found. For related compounds like sodium stearoyl lactylate, formation involves the esterification of stearic acid and lactic acid, which is then neutralized. mdpi.com However, kinetic data, rate constants, and thermodynamic parameters (enthalpy, entropy, Gibbs free energy) for the potassium-specific compound are not documented.
Hydrolysis Pathways and Stability in Diverse Aqueous Environments
Detailed studies on the hydrolysis pathways of Potassium 1-carboxylatoethyl stearate under varying pH and temperature conditions are not available. It is known that related compounds, the stearoyl lactylates, can hydrolyze back to their constituent parts: stearic acid and lactic acid. mdpi.com This process is a key aspect of their biodegradability. For instance, in-vitro studies on Calcium Stearoyl Lactylate have shown it is rapidly hydrolyzed to stearic acid and lactic acid by rat and mouse liver homogenates and human duodenal mucosa. However, specific rates of hydrolysis and the influence of the potassium cation on stability in diverse aqueous environments have not been documented.
Interactions with Metal Ions and Complexation Chemistry in Solution and at Interfaces
There is no available research on the specific interactions of this compound with other metal ions or its complexation chemistry. For related lactylates, their dough-strengthening effects in baking are sometimes attributed to the formation of complexes with gluten proteins. However, data on stability constants, coordination chemistry, or interfacial behavior with various metal ions for the potassium salt is absent from the literature.
Photochemical and Thermal Degradation Mechanisms and Products
Specific information regarding the photochemical and thermal degradation of this compound is not available. General principles suggest that thermal degradation would likely involve the cleavage of the ester bonds. Studies on other ester-containing polymers show that degradation pathways are highly dependent on temperature, atmosphere, and the presence of catalysts or impurities. Without experimental data, any proposed mechanism for the potassium salt would be purely speculative.
Electrochemical Behavior and Redox Chemistry in Non-Aqueous and Aqueous Systems
No studies detailing the electrochemical behavior, redox potentials, or cyclic voltammetry of this compound were found in the scientific literature. Research into the electrochemistry of such long-chain fatty acid esters is not a commonly reported area of investigation.
Surface and Interfacial Science of Functionalized Fatty Acid Salts
Surface Tension and Interfacial Activity at Liquid-Fluid Interfaces
The amphiphilic nature of Potassium 1-carboxylatoethyl stearate (B1226849) drives its adsorption to liquid-fluid interfaces, such as air-water and oil-water, where it significantly reduces surface and interfacial tension. This activity is fundamental to its role as an emulsifier and stabilizer. The efficiency and effectiveness of this surfactant are quantified by its critical micelle concentration (CMC) and the thermodynamics governing its adsorption process.
The Critical Micelle Concentration (CMC) is a fundamental parameter that indicates the concentration at which surfactant monomers in a solution begin to self-assemble into organized aggregates, such as micelles. nih.gov Above the CMC, the surface tension of the solution remains relatively constant. The CMC is a key indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and form micelles.
For lactylate surfactants, the CMC is influenced by the length of the fatty acid chain, the degree of polymerization of the lactyl group, and the nature of the counterion (e.g., sodium, potassium, calcium). Research on the sodium analogue, Sodium Stearoyl Lactylate (SSL), shows that these surfactants possess a defined CMC, which can be determined using techniques like surface tensiometry or conductivity measurements. researchgate.netnih.gov While specific data for Potassium 1-carboxylatoethyl stearate is not extensively published, the behavior is expected to be similar to its well-studied sodium counterpart. Structural modifications, such as increasing the hydrophobicity of the tail or altering the polarity of the headgroup, would predictably alter the CMC.
Table 1: Physicochemical Parameters for Related Lactylate Surfactants
| Surfactant | CMC (mM) | Conditions | Reference |
|---|---|---|---|
| Sodium Stearoyl Lactylate (SSL) | ~0.3-0.5 | Aqueous solution, varying purity and conditions | researchgate.net |
| Sodium Dodecyl Sulfate (B86663) (SDS) (for comparison) | 8.1 | Aqueous solution | nih.gov |
The process of surfactant adsorption at interfaces is not instantaneous but is governed by specific kinetics and thermodynamics. arxiv.org The adsorption process involves the diffusion of surfactant monomers from the bulk solution to the subsurface layer, followed by their penetration and arrangement at the interface. The thermodynamics of this process, including the free energy of adsorption (ΔG°ads) and micellization (ΔG°mic), provide insight into the spontaneity and driving forces of these phenomena.
For anionic surfactants like this compound, adsorption is typically a spontaneous process driven by the hydrophobic effect, which seeks to minimize the contact between the hydrocarbon tail and water. The presence of the ester and carboxylate groups in the headgroup region influences its packing and orientation at the interface. Thermodynamic models can be applied to experimental data to understand the molecular interactions at the interface. mdpi.com The kinetics are often diffusion-controlled, but can also be influenced by an energy barrier to adsorption, especially in the presence of other surface-active species or in crowded interfaces.
Formation and Characterization of Self-Assembled Structures in Solution
Beyond the CMC, this compound monomers aggregate to form various self-assembled structures in solution. The morphology and behavior of these aggregates are critical to the rheological and stability characteristics of the formulations in which they are used.
While many common surfactants form simple spherical micelles just above their CMC, lactylates are known to form more complex structures. Due to the specific geometry of the headgroup and the potential for hydrogen bonding, lactylates like the sodium and calcium salts can form lamellar phases and vesicles even at relatively low concentrations. researchgate.net Vesicles are closed bilayer structures that can encapsulate a volume of the aqueous solvent.
These lamellar and vesicular structures are distinct from the spherical or wormlike micelles formed by surfactants like sodium dodecyl sulfate or certain non-ionic surfactants. researchgate.net The formation of vesicles by lactylates is believed to contribute significantly to their effectiveness in stabilizing foams and emulsions, as these robust, solid-like aggregates can jam the thin films between bubbles or droplets, hindering drainage and coalescence. researchgate.net The specific morphology (e.g., unilamellar vs. multilamellar vesicles) can be characterized using techniques such as cryo-scanning electron microscopy (cryo-SEM) and light scattering.
As the concentration of this compound increases significantly, a rich phase behavior is expected, leading to the formation of various lyotropic liquid crystalline phases. This supramolecular assembly is dictated by the principles of molecular packing and inter-aggregate interactions. For similar anionic surfactants, increasing concentration can lead to transitions from micellar solutions to more ordered phases. researchgate.net
Typical phase sequences for anionic surfactants include the formation of hexagonal phases (H₁), where cylindrical micelles are packed in a hexagonal array, and lamellar phases (Lα), consisting of stacked surfactant bilayers separated by water layers. researchgate.net In some cases, more complex bicontinuous cubic phases (V₁) may also be observed. The specific phase behavior of this compound would depend on factors such as temperature, concentration, and the presence of additives like salts or oils. Understanding this phase diagram is crucial for controlling the texture and stability of concentrated product formulations.
Interfacial Rheology and Viscoelastic Properties of Monolayers and Multilayers
The rheological properties of the interfacial layer formed by this compound are paramount to its function in stabilizing emulsions and foams. Interfacial rheology probes the response of the adsorbed surfactant layer to deformation, quantifying its elasticity and viscosity. A highly viscoelastic interfacial layer can effectively dampen thermal fluctuations and resist mechanical stresses that would otherwise lead to the rupture of the film between droplets or bubbles.
The unique structure of lactylates, with their bulky headgroups and strong lateral interactions (potentially including hydrogen bonding), can lead to the formation of highly structured and rigid interfacial films. These films often exhibit significant surface elasticity, which is a key factor in providing long-term stability against coalescence and disproportionation. The viscoelastic properties can be measured using techniques like oscillating drop/bubble tensiometry or shear and dilatational interfacial rheometers. The data obtained, such as the surface elastic (G') and viscous (G'') moduli, provide a quantitative measure of the mechanical strength and stability of the interface.
Interactions with Other Surfactants and Polymer Systems
The performance and physical properties of functionalized fatty acid salts can be significantly modified through interactions with other surfactants and water-soluble polymers. These interactions are driven by a combination of electrostatic and hydrophobic forces, leading to phenomena such as synergism in micelle formation and the development of complex polymer-surfactant structures.
When an anionic surfactant like a functionalized fatty acid salt is mixed with a non-ionic surfactant in an aqueous solution, synergistic interactions often occur. This synergy is characterized by the mixture exhibiting more favorable properties than either of the individual components at the same total concentration. The primary manifestation of this is a reduction in the critical micelle concentration (CMC).
The formation of mixed micelles is energetically favorable. The incorporation of non-ionic surfactant molecules between the charged head groups of the anionic surfactant reduces electrostatic repulsion. tandfonline.comrsc.org This diminishes the energy penalty associated with bringing the charged heads close together, thus facilitating micelle formation at a lower total surfactant concentration. rsc.org This phenomenon, known as co-micellization, is a key principle in formulating high-performance cleansing and emulsifying products.
The extent of this synergistic interaction can be described by theoretical frameworks such as the regular solution theory. rsc.org Research on various anionic and non-ionic surfactant pairs has consistently shown negative deviations from ideal mixing behavior, confirming the presence of attractive interactions within the mixed micelles. tandfonline.comrsc.org For instance, studies on mixtures of sodium dodecyl benzenesulfonate (B1194179) (anionic) and tristyrylphenol ethoxylates (non-ionic) demonstrated that certain molar ratios resulted in CMC values lower than those of either single surfactant, a clear indicator of synergy. rsc.org
The critical micelle concentration is a fundamental parameter that is influenced by factors such as temperature and the composition of the solvent system. For a representative anionic surfactant like potassium stearate, the CMC value changes with temperature and the concentration of co-solvents like ethanol (B145695), as demonstrated in the table below.
| Temperature (°C) | CMC (mol/L) |
|---|---|
| 30 | 0.045 |
| 35 | 0.048 |
| 40 | 0.051 |
| 45 | 0.054 |
This data is derived from studies on Potassium Stearate and illustrates the typical behavior of fatty acid salts in solution. jetir.org
The interaction between anionic surfactants and polymers, particularly those containing anionic or non-ionic groups, is a complex process that can lead to the formation of either soluble or insoluble complexes. nih.govnih.gov These interactions are of great importance in formulations where both components are present to control rheology, stability, and surface activity. capes.gov.brnih.gov
The process typically begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is often lower than the surfactant's CMC. acs.org At the CAC, surfactant molecules begin to bind to the polymer chain, driven primarily by hydrophobic interactions between the surfactant's alkyl tail and non-polar segments on the polymer. acs.org This binding forms micelle-like aggregates along the polymer backbone.
The formation of these complexes significantly affects the solution's properties, most notably its viscosity. The binding of surfactant micelles can cause the polymer chain to either expand or collapse, depending on the nature of the interactions. nih.gov In some systems, this leads to a substantial increase in viscosity. However, in others, particularly at higher surfactant or polymer concentrations, the addition of a polymer to a surfactant solution can lead to a reduction in viscosity. nih.gov
Research on a system containing potassium stearate, other fatty acid derivatives, and Carbopol (a high-molecular-weight poly(acrylic acid) polymer) found that at low polymer concentrations, electrostatic interactions led to increased polymer swelling and a rise in viscosity. As the polymer concentration increased, the surfactant mixture formed ordered liquid crystalline structures, such as lamellae, between the swollen polymer domains. This confinement induced a higher degree of order in the surfactant structures than would be observed in the absence of the polymer.
| Parameter | Concentration (mM) | Description |
|---|---|---|
| Critical Aggregation Concentration (CAC) | ~2.4 | Concentration at which surfactant binding to the polymer begins. |
| Polymer Saturation Point (PSP) / CS | ~13.3 | Concentration at which the polymer is saturated with bound surfactant micelles. |
This data is based on studies of the model system of SDS and PAA and is representative of the general behavior of anionic surfactant-anionic polymer interactions. acs.org
The formation of soluble versus insoluble complexes depends heavily on the balance of charges and the extent of hydrophobic interactions. If the binding of an anionic surfactant neutralizes the charges on a cationic polymer, or if extensive hydrophobic association leads to large, neutral aggregates, precipitation can occur, forming an insoluble complex. Conversely, if the resulting polymer-surfactant complex retains a net charge and sufficient hydration, it will remain in solution as a soluble complex. nih.gov
Advanced Applications in Materials Science and Engineering
Role as Emulsifiers and Dispersants in Polymer and Composite Systems
The amphiphilic nature of molecules like potassium 1-carboxylatoethyl stearate (B1226849), possessing both a long, nonpolar hydrocarbon tail (stearate group) and a polar head (carboxylatoethyl potassium salt), makes them highly effective as surface-active agents. This dual characteristic is fundamental to their function as emulsifiers and dispersants in the creation of polymers and composites.
Mechanisms of Emulsion Stabilization in Polymerization Processes
In emulsion polymerization, a process used to synthesize a variety of commercially important polymers, surfactants are critical for stabilizing the monomer droplets within a continuous phase, which is typically water. wikipedia.org Anionic surfactants, such as potassium stearate, are widely used for this purpose. cnchemsino.comresearchgate.net
The mechanism of emulsion stabilization by a compound like potassium 1-carboxylatoethyl stearate would proceed as follows:
Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), the surfactant molecules aggregate to form micelles in the aqueous phase. youtube.com The hydrophobic stearate tails orient towards the center, creating a nonpolar core, while the polar carboxylatoethyl potassium heads face outward into the water. wikipedia.org
Monomer Emulsification: Monomer, which is typically insoluble in water, is dispersed into this system. A small amount of the monomer becomes solubilized within the hydrophobic cores of the micelles, while the majority exists as larger monomer droplets stabilized by surfactant molecules at their surface. researchgate.net
Initiation and Polymerization: A water-soluble initiator generates free radicals that enter the monomer-swollen micelles and initiate polymerization. youtube.com As the polymer chain grows within the micelle, it becomes a latex particle. wikipedia.org
Particle Growth and Stabilization: Monomer diffuses from the larger droplets through the aqueous phase to the growing polymer particles. youtube.com The surfactant molecules adsorb onto the surface of these newly formed polymer particles, providing electrostatic and steric stabilization that prevents them from coagulating. wikipedia.org The charged surface, due to the anionic head groups, creates repulsive forces between the particles. wikipedia.org
The efficiency of this compound as an emulsifier would be influenced by the additional carboxylatoethyl group, which could affect its solubility, CMC, and the packing of the molecules at the oil-water interface.
Dispersion and Stabilization of Nanoparticles and Fillers in Advanced Matrices
The effective dispersion of nanoparticles and fillers (like calcium carbonate or silica) within a polymer matrix is crucial for enhancing the mechanical, thermal, and barrier properties of the resulting composite material. mdpi.comdntb.gov.ua Agglomeration of these fillers can lead to defects and poor performance. up.ac.za
Compounds like this compound can act as powerful dispersing agents through several mechanisms:
Surface Modification: The surfactant can adsorb onto the surface of the filler particles. nih.gov The hydrophobic stearate tail would then extend into the surrounding polymer matrix, improving the compatibility between the inorganic filler and the organic polymer. up.ac.za This is particularly effective for hydrophobic polymers like polyethylene. up.ac.za
Steric and Electrostatic Repulsion: The layer of surfactant molecules on the filler surfaces creates a barrier that prevents the particles from coming into direct contact and agglomerating. This can be due to steric hindrance from the bulky hydrocarbon chains and electrostatic repulsion if the polymer matrix has some polarity.
Reduction of Interfacial Tension: By reducing the interfacial tension between the filler and the polymer matrix, the dispersing agent facilitates the wetting of the filler by the polymer during processing methods like melt blending or extrusion. mdpi.com
Research on related compounds, such as zinc stearate, has shown that their presence can significantly reduce the migration of other substances from polymer packaging by creating a more tortuous path for diffusion, an indirect benefit of improved filler dispersion. researchgate.net Similarly, studies on stearic acid and sodium stearate have demonstrated their effectiveness in modifying the surface of nano-calcium carbonate, enhancing its hydrophobicity and dispersibility in organic media. nih.gov
| Dispersion Method | Description | Potential Role of this compound |
| In-situ Polymerization | Nanoparticles are dispersed in the monomer before polymerization. | Acts as a stabilizer for the nanoparticles in the monomer, preventing agglomeration as the polymer forms around them. mdpi.com |
| Solution Casting | Polymer and nanoparticles are dissolved/dispersed in a common solvent, which is then evaporated. | Improves the dispersion of nanoparticles in the solvent and prevents re-agglomeration as the solvent is removed. mdpi.com |
| Melt Blending/Extrusion | Nanoparticles are mixed into the molten polymer using mechanical shear. | Functions as a lubricant and compatibilizer, reducing viscosity and improving the breakdown of nanoparticle agglomerates. mdpi.com |
Lubrication Mechanisms in Tribological Systems
Metallic stearates are well-known for their lubricating properties and are commonly used as additives in greases and as lubricants in polymer and metal processing. specialchem.comcnadditives.comcosmeticsinfo.org They function primarily by forming a thin, durable film on surfaces, a phenomenon known as boundary lubrication.
Formation and Characteristics of Boundary Lubrication Films
Boundary lubrication occurs when the lubricant film is too thin to completely separate two moving surfaces, leading to some asperity contact. youtube.com Under these conditions, additives like this compound are crucial for preventing excessive friction and wear.
The formation of a boundary lubrication film by such a compound involves the following steps:
Adsorption: The polar head group of the molecule has a strong affinity for metal surfaces and adsorbs onto them, forming an initial layer. nist.gov
Film Formation: Under the influence of pressure and temperature at the contact points, these adsorbed molecules can organize into a dense, ordered monolayer or multilayer film. The long hydrocarbon tails orient themselves away from the surface, creating a low-shear-strength layer. nist.gov
Reaction Film (in some cases): In some systems, particularly at higher temperatures, the stearate may react with the metal surface to form a metallic soap layer (e.g., iron stearate on a steel surface). psu.edu This reaction film is often more durable and has a higher melting point than the physically adsorbed layer, providing effective lubrication at more extreme conditions. psu.edu
The resulting boundary film is a sacrificial layer that is more easily sheared than the underlying substrate material, thus reducing friction and preventing direct metal-to-metal contact. nist.gov
Investigation of Friction Reduction and Wear Protection in Engineered Materials
The effectiveness of stearate-based lubricants in reducing friction and wear has been documented in various studies. For instance, research on magnesium stearate has shown that it can significantly reduce fretting wear in bearings, with its effectiveness being linked to the generation of stearic acid at high temperatures. stle.org Zinc stearate is also recognized as an excellent anti-wear agent, forming a protective barrier on metal surfaces. sakhainternational.com
The performance of this compound as a lubricant would be influenced by several factors:
Adhesion to the Surface: The strength of the bond between the polar head and the substrate determines the durability of the lubricating film.
Cohesion of the Film: The intermolecular forces (van der Waals forces) between the long hydrocarbon chains contribute to the film's integrity and load-bearing capacity. nist.gov
Melting/Desorption Temperature: The temperature at which the film breaks down is a critical performance limit. For metallic soaps, this often corresponds to the softening point of the specific metal stearate formed. psu.edu
Studies comparing different fatty acids have shown that saturated fatty acids like stearic acid can provide greater friction reduction than unsaturated ones, likely due to their ability to form more closely packed and ordered films.
| Parameter | Effect of Stearate-based Boundary Film | Governing Mechanism |
| Coefficient of Friction | Significant reduction, especially at low speeds. | The low shear strength of the oriented hydrocarbon layer. |
| Wear | Protection against adhesive and abrasive wear. | Formation of a sacrificial layer that prevents direct surface contact. sakhainternational.com |
| Load-Carrying Capacity | Increased ability to withstand high pressures. | Formation of a dense, robust film, sometimes chemically bonded to the surface. nist.gov |
Interfacial Modifiers in Nanomaterials and Surface Coatings
The ability of molecules like this compound to self-assemble at interfaces makes them ideal candidates for modifying the surface properties of nanomaterials and coatings.
By adsorbing onto a surface, these molecules can fundamentally change its interaction with the surrounding environment. For instance, treating a hydrophilic surface (like a metal oxide nanoparticle) with a stearate derivative can render it hydrophobic. nih.gov This is because the polar heads bind to the particle surface, leaving the nonpolar hydrocarbon tails exposed, creating a low-energy, water-repellent surface. researchgate.net
This surface modification is critical in several applications:
Improving Filler-Matrix Adhesion in Composites: As discussed in section 6.1.2, modifying the filler surface improves its compatibility with the polymer matrix, leading to better stress transfer and enhanced mechanical properties. acs.org
Creating Superhydrophobic Surfaces: Hierarchical surfaces with both micro- and nano-scale roughness, when coated with a low-surface-energy material like a stearate, can exhibit extreme water repellency (superhydrophobicity) and self-cleaning properties. researchgate.net
Corrosion Protection: Thin films of stearates can act as barrier coatings on metal surfaces, preventing contact with corrosive agents like water and oxygen. sakhainternational.com The dense, ordered structure of the self-assembled monolayer can be highly effective in this regard.
Controlling Nucleation and Growth: In processes like atomic layer deposition (ALD), self-assembled monolayers of molecules like stearic acid can be used to passivate surfaces and inhibit film growth in selected areas, enabling patterned deposition. researchgate.net
Recent research has also explored the use of potassium in modifying the surface of thin films for high-efficiency solar cells, indicating the broader potential of potassium-containing compounds in advanced surface engineering. nih.gov The specific structure of this compound, with its ester linkage, could offer unique adsorption characteristics and film properties compared to simple stearates, potentially allowing for finer control over surface energy and chemical affinity.
Surface Functionalization of Metal Oxides and Carbon Nanomaterials
This compound, an anionic surfactant, serves as a highly effective surface modifying agent for various nanoscale materials, including metal oxides and carbon nanomaterials. Its amphiphilic nature, possessing a long hydrophobic stearate tail and a polar head group containing carboxylate functionalities, allows it to adsorb onto particle surfaces, fundamentally altering their interfacial properties.
In the realm of metal oxides, this compound has been effectively used to functionalize iron oxide (Fe₃O₄) and aluminum oxide (Al₂O₃) nanoparticles. researchgate.netbohrium.comresearchgate.net Research has shown that stearoyl lactylates can form stable monolayer or bilayer coatings around iron oxide nanoparticles. researchgate.netoatext.com This surface functionalization is crucial for creating stable Pickering emulsions—systems where solid particles instead of conventional surfactants stabilize oil-in-water or water-in-oil droplets. researchgate.net The carboxylate groups of the molecule can coordinate with the metal oxide surface, while the hydrophobic stearate tail extends into the non-polar phase, reducing the interfacial energy and preventing droplet coalescence. researchgate.netresearchgate.net This method has been demonstrated to produce pH-responsive emulsions that resist destabilization in saline environments, indicating potential for advanced environmental remediation applications. researchgate.net
Similarly, this compound is utilized as a dispersant for carbon nanomaterials such as carbon nanotubes (CNTs) and multi-walled carbon nanotubes (MWCNTs). bohrium.comresearchgate.net In the development of advanced composite materials like phase-change materials (PCMs), achieving a uniform dispersion of nanofillers is critical for enhancing thermal conductivity. researchgate.netrepec.org The surfactant adsorbs onto the surface of the carbon nanotubes, preventing their aggregation due to strong van der Waals forces and facilitating their homogeneous distribution within a matrix like paraffin (B1166041). bohrium.comresearchgate.net This enhanced dispersion leads to significant improvements in the thermal properties of the resulting nanocomposite. bohrium.com
| Nanomaterial | Role of this compound | Resulting Application | Source(s) |
| Iron Oxide (Fe₃O₄) | Surface functionalization, Pickering stabilizer | Advanced oil spill recovery, pH-responsive emulsions | researchgate.netoatext.com |
| Aluminum Oxide (Al₂O₃) | Dispersant, Stability enhancer | High-conductivity nanocomposite phase change materials | bohrium.comresearchgate.net |
| Carbon Nanotubes (CNTs) | Dispersant, Anti-aggregation agent | Enhanced thermal conductivity in phase change materials | bohrium.comresearchgate.net |
Control of Wettability, Adhesion, and Surface Properties in Thin Films
The molecular structure of this compound makes it a powerful agent for controlling the surface characteristics of materials, including wettability and adhesion, which are critical in the performance of thin films and coatings. The adsorption of this surfactant onto a substrate forms an organized molecular layer that dictates how the surface interacts with its environment.
Studies on related fatty acyl lactylates have demonstrated that the alkyl chain length directly influences surface activity and wetting properties. nih.govresearchgate.net The long C18 stearate chain in this compound is particularly effective at modifying surfaces. When applied to a substrate, the surfactant molecules can orient themselves to either increase or decrease hydrophobicity. For instance, on a polar surface, the head groups would anchor to the surface, exposing the hydrophobic tails and creating a non-wetting, low-energy surface. Conversely, on a non-polar surface, a reverse orientation can enhance wettability for aqueous solutions. Research has specifically shown that increasing the alkyl chain length in this class of surfactants improves wettability on paraffin films. nih.govresearchgate.net
The formation of monolayer and bilayer coatings on nanoparticles is a prime example of modifying adhesion and surface properties at the nanoscale. researchgate.netacs.org These ultra-thin organic films control the particle-particle and particle-solvent interactions. In a Pickering emulsion, the adhesion of the functionalized nanoparticles to the oil-water interface is precisely tuned by the surfactant layer, creating a mechanically robust barrier that prevents droplets from merging. oatext.com This control over adhesion is fundamental to the stability and functionality of the entire material system. researchgate.netresearchgate.net The principles governing these nanoscale films are directly applicable to controlling the surface properties of macroscopic thin films for applications in microelectronics, coatings, and biomedical devices.
Formulation Science for Advanced Material Development
Stability and Rheology of Colloidal Dispersions for Material Processing
In the formulation of advanced materials, achieving long-term stability and desired flow characteristics (rheology) of colloidal dispersions is paramount. This compound plays a crucial role as a stabilizer in various multiphase systems used for materials processing.
Its effectiveness is well-documented in the stabilization of colloidal dispersions such as oil-in-water emulsions and nanoparticle suspensions. researchgate.netbohrium.com As an anionic surfactant, it imparts stability through a combination of steric and electrostatic repulsion. When adsorbed onto particles or droplets, the long stearoyl chains provide a steric barrier that physically hinders particles from approaching one another. Simultaneously, the ionized carboxylate head groups create a negative surface charge, leading to electrostatic repulsion between adjacent particles, which prevents aggregation and settling.
Research on stearoyl lactylate-coated iron oxide nanoparticles has quantified their ability to generate stable Pickering emulsions, a type of colloidal dispersion. researchgate.net The stability of these systems is highly dependent on formulation parameters, as detailed in the table below.
| Parameter | Effect on Stability of Stearoyl Lactylate-Stabilized Emulsions | Source(s) |
| pH | Stability is pH-responsive; alkaline conditions (pH ≥ 9) promote the formation of stable oil-in-water emulsions. The zeta potential of coated nanoparticles increases with pH up to pH 10, enhancing electrostatic repulsion. | researchgate.netoatext.com |
| Salt Concentration | Emulsions demonstrate resistance to significant destabilization in saline environments, indicating robust stabilization. | researchgate.net |
| Surfactant Coating | A bilayer coating provides greater stability compared to a monolayer, effectively preventing coalescence and creaming. | researchgate.netoatext.com |
The presence of the surfactant also profoundly influences the rheology of the dispersion. In aqueous solutions, stearoyl lactylates can form lamellar or vesicle structures, which can significantly increase the viscosity and alter the flow behavior of the formulation from simple Newtonian to more complex, non-Newtonian (e.g., shear-thinning) systems. nih.gov This control over rheology is critical for processing techniques such as spin coating, inkjet printing, and extrusion of advanced materials.
Phase Behavior in Complex Multi-component Material Systems
The performance of advanced materials often relies on the precise control of the phase behavior of their constituent components. This compound, particularly in conjunction with other amphiphiles, exhibits complex and useful phase behavior. Its interactions in multi-component systems have been studied to understand the formation of various crystalline and liquid-crystalline structures.
Detailed investigations into the phase behavior of sodium stearoyl lactylate (SSL) mixed with glycerol (B35011) monostearate (GMS) provide significant insight. acs.orgresearchgate.net Using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), researchers have mapped the phase diagrams of these mixtures. The results show that the two emulsifiers can be miscible or immiscible depending on their relative concentrations. acs.org
| GMS:SSL Ratio (% GMS) | Phase Behavior | Key Findings | Source(s) |
| > 85% | Miscible | Forms a single, mixed structure. | acs.orgresearchgate.net |
| 20% - 80% | Immiscible | Phase separation is observed; two distinct melting temperatures are present. | acs.orgresearchgate.net |
| < 20% | Miscible | Forms a different miscible structure; SSL slows the polymorphic transformation of GMS from the less stable α-form to the more stable β-form. | acs.orgresearchgate.net |
This ability to control polymorphism is critical. For instance, the α-gel phase, a metastable lamellar structure that can hold large amounts of water, is highly desirable in many structured systems. researchgate.net The addition of stearoyl lactylate can stabilize this α-gel phase, preventing its transformation into a less functional coagel structure. researchgate.netresearchgate.net The electrostatic repulsion introduced by the anionic lactylate molecules enhances the water swelling capacity and prevents the dense packing required for the formation of the coagel. researchgate.net This principle is fundamental in designing structured fluids and soft solids with tailored thermal and mechanical properties. Furthermore, the phase behavior of aqueous stearoyl lactylate solutions is known to be sensitive to pH, which adds another layer of control for formulators. nih.gov
Applications in Advanced Separation Processes for Material Recovery (e.g., mineral flotation)
While specific industrial examples are proprietary, the physicochemical properties of this compound make it a suitable candidate for advanced separation processes like froth flotation, based on established academic principles. Froth flotation is a widely used method for separating valuable minerals from gangue, relying on the selective modification of surface hydrophobicity. columbia.eduresearchgate.net
In this process, surfactants, known as collectors, are added to a mineral slurry. researchgate.net These collectors selectively adsorb onto the surface of the desired mineral, rendering it hydrophobic. When air is bubbled through the slurry, the hydrophobic particles attach to the air bubbles and are carried to the surface in a froth, which is then skimmed off for recovery. columbia.edu
As an anionic surfactant, this compound would function as an anionic collector. researchgate.netmdpi.com This type of collector is effective for floating minerals that have positively charged surfaces or can be activated to have them. The general mechanism involves:
Dissociation : The potassium salt dissociates in the aqueous pulp, releasing the active stearoyl lactylate anion.
Adsorption : The anionic head group adsorbs onto the mineral surface. This can occur through electrostatic attraction to cationic sites on the mineral lattice or through chemisorption, where a chemical bond forms between the surfactant and metal ions on the surface. mdpi.com
Hydrophobization : Upon adsorption, the long, non-polar stearate tails are oriented outwards into the solution, creating a hydrophobic layer on the mineral particle.
Attachment and Recovery : The now-hydrophobic particle can attach to an air bubble and be recovered in the froth.
Anionic collectors like fatty acid soaps (e.g., sodium oleate) are commonly used in the flotation of non-sulfide minerals such as calcite, phosphate, and iron ores (in reverse flotation). mdpi.com The principles suggest that this compound, with its strong anionic character and long hydrocarbon chain, would be effective in these or similar systems, offering a bio-based and potentially more complex interaction at the mineral-water interface due to its ester and carboxylate functionalities.
Environmental Fate and Ecotoxicological Research Excluding Direct Human/clinical Effects
Biodegradation Pathways and Rates in Aquatic and Terrestrial Environments
Information from studies on structurally related compounds suggests that potassium 1-carboxylatoethyl stearate (B1226849) is expected to be biodegradable. canada.camusashino.com Upon release into the environment, it is anticipated to hydrolyze in the presence of moisture. The primary hydrolysis products are stearic acid and lactic acid, both of which are naturally occurring substances and are readily metabolized by microorganisms. europa.eu A related substance was noted to have very high biodegradability, with over 85% degradation observed. canada.ca
Identification of Microbial Degradation Mechanisms and Intermediate Metabolites
The subsequent degradation pathways for stearic acid and lactic acid are well-established:
Stearic Acid: This long-chain fatty acid undergoes beta-oxidation, a common microbial metabolic process that sequentially shortens the fatty acid chain, ultimately leading to the formation of acetyl-CoA, which enters the citric acid cycle for complete mineralization to carbon dioxide and water.
Lactic Acid: This organic acid is a central metabolite in many microbial pathways and can be readily converted to pyruvate, which then enters the citric acid cycle.
Impact of Structural Features on Biodegradability (e.g., chain length, carboxylatoethyl group)
While specific research on how the structural features of potassium 1-carboxylatoethyl stearate impact its biodegradability is limited, general principles of microbial metabolism of esters and fatty acids provide insight.
Ester Linkage: The ester bond connecting the stearic acid and the lactoyl lactate (B86563) moiety is susceptible to enzymatic hydrolysis by esterases, which are ubiquitous in microorganisms.
Stearate Chain Length: The long alkyl chain of stearic acid (C18) is readily biodegradable under aerobic conditions, although the rate of degradation can sometimes be slower than that of shorter-chain fatty acids.
Carboxylatoethyl Group (Lactyl Lactate): The presence of the lactyl lactate group introduces more polar and water-soluble components to the molecule. Lactic acid and its oligomers are highly biodegradable.
Based on these features, the compound is not expected to persist in the environment.
Sorption and Mobility in Soil and Sediment Systems
Direct research on the sorption and mobility of this compound in soil and sediment is not available in the public literature. However, its behavior can be inferred from its chemical properties and the known behavior of its constituent parts and related compounds.
Adsorption/Desorption Isotherms on Environmental Particulates
Specific adsorption/desorption isotherms for this compound on environmental particulates have not been documented. The sorption behavior of this compound will be influenced by both its nonpolar stearate tail and its polar carboxylatoethyl head. The long hydrocarbon chain would tend to adsorb to organic matter in soil and sediment, while the polar, negatively charged carboxylate and the ester groups could interact with mineral surfaces.
General studies on potassium sorption in soils indicate that the potassium ion (K+) can be adsorbed by clay minerals and organic matter. nih.govmdpi.comresearchgate.netacademicjournals.org However, the sorption of the entire organic anion of this compound would be a more complex process.
Leaching Potential to Groundwater and Surface Water
The potential for this compound to leach into groundwater and surface water is expected to be low. canada.ca Although the potassium salt form is water-soluble, upon entering the soil or aquatic environment, the molecule is likely to either biodegrade rapidly or have its long, nonpolar stearate chain adsorb to soil organic matter and sediment. This adsorption would limit its mobility in the soil column.
Furthermore, the hydrolysis of the compound into stearic acid and lactic acid would also mitigate leaching risk. Stearic acid has very low water solubility and will strongly bind to soil, while lactic acid, although highly soluble, is very rapidly biodegraded. A risk assessment summary for a related substance indicated that indirect exposure of the general population from environmental media such as drinking water is not expected due to its specialized industrial use, which results in minimal release to the environment. canada.ca
Photodegradation and Chemical Transformation in Environmental Compartments
Specific studies on the photodegradation and other abiotic chemical transformations of this compound in the environment are not found in the reviewed scientific literature. While some related compounds have been studied for their potential to photodegrade, no direct data is available for this specific substance. nih.gov Given its chemical structure, it is not expected to be a significant light-absorbing species in the environmentally relevant UV spectrum, suggesting that direct photodegradation is unlikely to be a major environmental fate process. The primary route of transformation in the environment is expected to be biotic, through hydrolysis and subsequent biodegradation.
Oxidative Degradation under UV/Visible Light Exposure
No research data is currently available on the oxidative degradation of this compound when exposed to UV or visible light. Studies on the photodegradation pathways, quantum yield, and the formation of transformation products are necessary to understand its persistence in sunlit environments.
Hydrolytic Stability and Transformation in Natural Water Bodies
Information regarding the hydrolytic stability of this compound in natural water bodies is not present in the available scientific literature. Research into its rate of hydrolysis at different pH levels and temperatures, as well as the identification of its hydrolysis products, would be essential for assessing its fate in aquatic systems.
Environmental Monitoring and Detection Methodologies
Development of Analytical Methods for Trace Detection in Environmental Matrices
There are no published analytical methods specifically developed for the trace detection of this compound in environmental samples such as water, soil, or sediment. The development of sensitive and selective analytical techniques, likely based on chromatography coupled with mass spectrometry, would be a prerequisite for any environmental monitoring.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule, which in turn govern its reactivity and interactions.
Density Functional Theory (DFT) for Molecular Geometry, Energetics, and Spectroscopic Predictions
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For a molecule like Potassium 1-carboxylatoethyl stearate (B1226849), DFT calculations would provide insights into its three-dimensional geometry, the stability of different conformations, and predictions of its spectroscopic signatures (e.g., IR and NMR spectra).
A DFT study would begin by optimizing the molecular geometry to find the lowest energy conformation. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the spatial arrangement of the stearate tail, the ester linkage, and the carboxylate headgroup.
Furthermore, DFT can be used to calculate the energies of different molecular states, which is crucial for understanding the molecule's stability and reactivity. A computational study on related compounds, such as acyl glucuronides, has shown that DFT can be effectively used to calculate activation energies for reactions like intramolecular acyl migration. nih.govresearchgate.net For Potassium 1-carboxylatoethyl stearate, this could be applied to study its hydrolysis or other chemical transformations.
While specific data for this compound is not available, a typical output from a DFT calculation on a similar surfactant molecule is illustrated in the hypothetical data table below.
Table 1: Illustrative DFT-Calculated Properties for a Surfactant Molecule
| Property | Calculated Value | Units |
|---|---|---|
| Ground State Energy | -1578.34 | Hartrees |
| Dipole Moment | 5.87 | Debye |
| C=O Stretch (Ester) | 1735 | cm⁻¹ |
| C=O Stretch (Carboxylate) | 1580 | cm⁻¹ |
Note: The data in this table is illustrative and does not represent actual calculated values for this compound.
Frontier Molecular Orbital Analysis for Reaction Site Prediction and Reactivity
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netresearchgate.net
For this compound, an FMO analysis would predict the most probable sites for electrophilic and nucleophilic attack. The HOMO is expected to be localized around the negatively charged carboxylate group, making this the primary site for interaction with electrophiles, such as cations or electron-deficient regions of other molecules. The LUMO, conversely, would likely be distributed around the carbonyl carbons of the ester and carboxylate groups, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter, as a smaller gap generally implies higher reactivity.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Self-Assembly
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and molecular systems. This is particularly valuable for surfactants, as it allows for the investigation of dynamic processes like micelle formation and surface adsorption.
Simulation of Micelle Formation and Aggregate Behavior in Solution
Surfactants like this compound are known to self-assemble into micelles in solution above a certain concentration, known as the critical micelle concentration (CMC). MD simulations can model this process by placing a number of individual surfactant molecules in a simulated box of water and observing their aggregation over time.
These simulations can provide detailed information on the structure and dynamics of the resulting micelles, including their size, shape, and the degree of water penetration into the hydrophobic core. Studies on related carboxylate surfactants have used MD simulations to predict and compare the self-assembly behavior with different counterions (e.g., sodium vs. potassium). Such simulations for this compound would help in understanding how its specific headgroup structure influences micelle properties. The simulations can also be performed at different temperatures to analyze the thermodynamics of micellization, such as the enthalpy and heat capacity changes.
Interfacial Adsorption and Surface Interaction Dynamics on Substrates
MD simulations are also a powerful tool for investigating how surfactant molecules adsorb onto various surfaces, which is crucial for applications like lubrication, emulsification, and surface modification. For example, a study on potassium stearate used MD simulations to investigate its adsorption onto a diamond-like carbon (DLC) substrate. The simulations revealed that the polar headgroups tend to accumulate during adsorption and that confinement can lead to a more evenly distributed and stable adsorbed film.
For this compound, similar simulations could be performed to understand its interaction with different types of surfaces (e.g., oil-water interfaces, solid surfaces). These simulations would elucidate the orientation of the molecule at the interface, the strength of the adsorption, and how the adsorbed layer is structured. This information is vital for designing effective emulsifiers and surface-active agents.
Table 2: Representative Parameters from an MD Simulation of Potassium Stearate Adsorption
| Parameter | Value/Description | Reference |
|---|---|---|
| System | Potassium stearate molecules on a diamond-like carbon substrate | |
| Simulation Method | Molecular Dynamics (MD) | |
| Key Finding | Confinement conditions promote the formation of an evenly distributed and stable adsorptive film. |
Coarse-Grained Models for Mesoscale Simulations of Complex Systems
While all-atom MD simulations provide a high level of detail, they are computationally expensive and are often limited to relatively small systems and short timescales. Coarse-grained (CG) modeling is a technique that overcomes these limitations by grouping several atoms into a single "bead" or interaction site. This simplification reduces the number of particles in the system, allowing for the simulation of much larger systems (mesoscale) and for longer time periods.
For a system containing this compound, a CG model would typically represent the long stearate tail with a series of connected hydrophobic beads and the polar headgroup with one or more hydrophilic beads. The interactions between these beads are parameterized to reproduce certain macroscopic properties of the real system, such as density and interfacial tension.
CG simulations are particularly well-suited for studying large-scale phenomena involving surfactants, such as the formation of complex micellar structures, the behavior of emulsions, and the interaction of surfactants with large surfaces or polymers. For instance, CG MD has been used to study the adsorption of stearic acid on rough surfaces under shear, providing insights that would be difficult to obtain from all-atom simulations due to the size of the system.
Prediction of Physicochemical Parameters from First Principles (e.g., pKa, LogP)
First principles, or ab initio, methods utilize the fundamental laws of quantum mechanics to calculate the electronic structure and properties of molecules without reliance on empirical data. These calculations provide a foundational understanding of a molecule's intrinsic characteristics.
pKa Prediction:
The acid dissociation constant (pKa) is a critical parameter for ionic surfactants as it governs the molecule's charge state in aqueous solutions, which in turn influences its solubility, aggregation behavior, and interfacial properties. For this compound, which possesses two potential acidic functional groups, theoretical pKa prediction is invaluable.
Ab initio molecular dynamics and related quantum-chemical calculations, such as those based on Density Functional Theory (DFT), are employed to predict pKa values. researchoutreach.orgresearchgate.net One established methodology is the Ab Initio Bond Lengths-pKa (AIBL-pKa) approach. researchoutreach.org This method leverages the statistically significant linear correlation between the calculated equilibrium bond lengths of an acidic group and its experimental pKa value. researchoutreach.org By performing geometry optimizations with quantum-chemical calculations, it is possible to obtain highly accurate pKa estimates, which in some cases have been used to identify or correct erroneous experimental values. researchoutreach.org Such a computational study on this compound would involve calculating the equilibrium geometries for both its protonated and deprotonated states to predict the dissociation constants of its carboxyl groups.
LogP Prediction:
The logarithm of the partition coefficient (LogP), typically between n-octanol and water, is a key measure of a molecule's hydrophobicity or lipophilicity. This parameter is fundamental to predicting a surfactant's behavior at oil-water interfaces. However, the experimental determination of LogP for surfactants is notoriously difficult due to their amphiphilic nature, which leads to micelle formation and accumulation at the phase boundary. researchgate.netnih.gov
Computational methods offer a viable alternative. First-principles approaches can predict LogP by calculating the free energy of transferring a molecule from the aqueous phase to the nonpolar (n-octanol) phase. researchgate.net Methods like the Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) are used to compute this transfer free energy. researchgate.net Other approaches use quantum mechanics to derive molecular descriptors, such as atomic charge densities, which are then used in regression models to predict LogP. nih.gov For a molecule like this compound, these methods can provide a reliable estimate of its hydrophobicity, a critical factor for its performance in emulsions and other applications.
Table 1: Predicted Physicochemical Parameters for this compound from First Principles
The following data is illustrative of the expected output from first-principles calculations and is not derived from published experimental or computational studies on this specific molecule.
| Parameter | Predicted Value (Hypothetical) | Computational Method | Significance |
| pKa₁ (α-carboxyl group) | ~ 4.5 | Density Functional Theory (DFT) | Determines the pH-dependent charge and solubility of the headgroup. |
| pKa₂ (stearate carboxyl) | ~ 5.0 | Density Functional Theory (DFT) | Influences overall molecular charge and interaction with surfaces. |
| LogP (Octanol/Water) | > 5.0 | MM-PBSA / Transfer Free Energy | Indicates strong lipophilicity, driving interfacial adsorption and micellization. |
Machine Learning Approaches for Structure-Property Relationship Prediction in Functionalized Surfactants
While first-principles methods are powerful, they can be computationally expensive. Machine learning (ML) offers a complementary, data-driven approach to rapidly predict surfactant properties, forming the basis of modern Quantitative Structure-Property Relationship (QSPR) models. nih.govresearchgate.net
ML approaches leverage algorithms to learn complex relationships from large datasets of molecules with known properties. acs.org For surfactants, these models can predict key performance indicators like the critical micelle concentration (CMC), surface tension at the CMC (γcmc), and the hydrophile-lipophile balance (HLB). digitellinc.comscienomics.comresearchgate.net The process involves training an ML model on a diverse dataset of existing surfactants, where molecular structures are encoded as numerical descriptors or molecular graphs. scienomics.com
Recent advancements have highlighted the power of Graph Neural Networks (GNNs) in this field. digitellinc.commdpi.comarxiv.org Unlike traditional QSPR methods that rely on pre-defined molecular descriptors, GNNs can learn relevant features directly from the 2D graph structure of a molecule. digitellinc.comarxiv.org This allows them to be applied to a wide range of complex surfactant structures, including novel functionalized surfactants like this compound, for which empirical estimation methods might fail. digitellinc.com
By inputting the molecular structure of this compound into a trained ML model, one could rapidly screen its potential effectiveness and behavior. This predictive capability significantly reduces the need for extensive experimental synthesis and testing, streamlining the development of new formulations. scienomics.com The accuracy of these predictions depends heavily on the quality and diversity of the training data, and ongoing research focuses on curating larger and more comprehensive surfactant databases to improve model performance. arxiv.org
Table 2: Application of Machine Learning Models in Predicting Properties of Functionalized Surfactants
| Machine Learning Model | Predicted Property | Typical Input Features | Relevance to Surfactant Design |
| Graph Neural Network (GNN) digitellinc.commdpi.com | Critical Micelle Concentration (CMC), Surface Excess Concentration (Γm) | Molecular Graph (SMILES string) | Predicts efficiency and effectiveness in reducing surface tension. |
| Artificial Neural Network (ANN) researchgate.net | Phase Behavior, CMC | Molecular Descriptors, Temperature, Concentration | Estimates how the surfactant will behave in different formulations. |
| Support Vector Machine (SVM) acs.orgresearchgate.net | Phase Diagrams, Classification | Molecular Descriptors | Helps predict the formation of different liquid crystalline phases. |
| Random Forest acs.org | Surfactant Classification | Molecular Fingerprints | Classifies new surfactants based on learned structural similarities. |
Future Research Directions and Emerging Applications
Rational Design of Next-Generation Functionalized Fatty Acid Salts with Tunable Properties
The future development of fatty acid salts like Potassium 1-carboxylatoethyl stearate (B1226849) lies in the rational design of new molecules with precisely controlled properties. By systematically modifying the molecular architecture, next-generation functionalized fatty acid salts can be synthesized with characteristics tailored for specific high-value applications.
Key Research Areas:
Varying the Fatty Acid Chain: Research could explore the substitution of the C18 stearate chain with other fatty acids of varying lengths (e.g., lauric, myristic, behenic) and degrees of unsaturation (e.g., oleic, linoleic). This would directly influence the compound's hydrophobicity, melting point, and crystalline structure, thereby tuning its emulsifying and self-assembly behavior.
Modifying the Hydrophilic Headgroup: The lactylate moiety offers significant scope for modification. Research into using different hydroxy acids (e.g., glycolic acid, malic acid) in place of lactic acid could alter the headgroup's size, charge density, and hydrogen bonding capacity.
Controlling Stereochemistry: The lactic acid component possesses chiral centers. Investigating the use of pure L-lactic acid, D-lactic acid, or specific racemic mixtures could lead to materials with distinct packing arrangements and recognition capabilities, which is crucial for applications in chiral separations or stereospecific catalysis.
Counter-ion Effects: While this compound is the potassium salt, systematic studies on the effect of other counter-ions (e.g., sodium, calcium, magnesium, ammonium) would be valuable. The nature of the counter-ion can significantly impact the solubility, critical micelle concentration (CMC), and thermal behavior of the resulting salt. researchgate.net
Interactive Data Table: Potential Modifications for Tunable Properties
| Molecular Component | Modification Strategy | Potential Impact on Properties |
| Fatty Acid Tail | Varying chain length (C12-C22) | Alters hydrophobicity, melting point, packing density |
| Introducing unsaturation | Modifies fluidity, oxidative stability, and molecular shape | |
| Linking Group | Replacing lactic acid with other α-hydroxy acids | Changes headgroup size, polarity, and biodegradability |
| Headgroup | Altering the degree of polymerization of the lactylate | Modifies hydrophilicity and emulsification power (HLB value) |
| Counter-ion | Substituting potassium with Na+, Ca2+, etc. | Influences solubility, water hardness tolerance, and CMC |
Integration into Smart Materials and Responsive Systems for Controlled Release or Sensing
The amphiphilic nature of Potassium 1-carboxylatoethyl stearate makes it an excellent candidate for creating self-assembled structures like micelles, vesicles, and liquid crystals. These structures can be designed to respond to external stimuli, forming the basis of smart materials.
Controlled Release Systems: Fatty acid-based materials are being explored for controlled drug release. ontosight.aicnchemsino.com The ester linkage in this compound is susceptible to hydrolysis, which can be triggered by changes in pH or the presence of specific enzymes (esterases). This provides a mechanism for the controlled release of encapsulated active ingredients, such as drugs, flavors, or fragrances. Future research could focus on designing vesicles that release their payload in the acidic environment of the stomach or in the presence of enzymes secreted by specific bacteria.
Sensing Applications: The self-assembly of functionalized fatty acid salts can be disrupted by changes in the local environment, such as temperature, ionic strength, or the presence of specific analytes. This change in assembly can be coupled to an optical or electrochemical signal. For instance, research could investigate how the binding of metal ions or organic pollutants to the carboxylate headgroup alters the aggregation state, potentially leading to a colorimetric or fluorescent response for sensing applications.
Role in Sustainable Chemical Processes and Bio-based Materials Development
Derived from biorenewable feedstocks like stearic acid (from vegetable oils) and lactic acid (from fermentation), this compound is inherently aligned with the principles of green chemistry. wikipedia.orgrsc.org Its potential in sustainable applications extends beyond its origins.
Green Surfactants and Emulsifiers: As a biodegradable surfactant, it offers an environmentally benign alternative to petroleum-based surfactants in formulations for cleaning products, personal care, and even in environmental remediation (e.g., oil spill dispersion). Research focusing on its biodegradability profile and ecotoxicity is crucial for expanding these applications.
Bio-based Plastics and Composites: Fatty acid derivatives are used as plasticizers and lubricants in polymer processing. nimbasia.comcnchemsino.com this compound could function as a bio-based processing aid or a compatibilizer in bioplastic blends (e.g., PLA/PHA blends), improving their mechanical properties and processability. Its surface-active properties could also be harnessed to improve the dispersion of natural fillers (like cellulose (B213188) or chitin) in biocomposite materials. The development of bio-based epoxy resins from fatty acids is an emerging area where such functionalized molecules could play a role. researchgate.net
Advanced Characterization Techniques for In-Situ Monitoring of Behavior in Dynamic Systems
To fully understand and engineer the behavior of this compound in complex environments, advanced in-situ characterization techniques are required. These methods allow researchers to observe the molecular and supramolecular changes as they happen, providing critical insights that are not available from bulk or post-process measurements.
Real-time Monitoring of Self-Assembly: Techniques like Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) can be used to study the formation and transformation of micelles and vesicles in real-time as a function of temperature, pH, or concentration.
Interfacial Dynamics: The behavior of this surfactant at oil-water or air-water interfaces is key to its functionality. Interfacial shear rheology and quartz crystal microbalance with dissipation monitoring (QCM-D) can provide data on the viscoelastic properties of the interfacial layer it forms. Sum-frequency generation (SFG) spectroscopy can probe the molecular orientation of the surfactant at the interface.
In-Situ Imaging in Formulations: Advanced microscopy techniques, such as cryo-transmission electron microscopy (cryo-TEM), can visualize the self-assembled structures in their native, hydrated state. Confocal fluorescence microscopy, using fluorescently-labeled analogues, could be employed to track the distribution and fate of the surfactant within a complex formulation, like a cream or a food emulsion, during processing or application. Recent studies have demonstrated the use of novel optical probes, like Janus emulsions, for the dynamic, in-situ monitoring of surfactant effectiveness at liquid interfaces. cnchemsino.comnih.gov
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Materials Science, and Environmental Engineering
The full potential of this compound and its next-generation analogues will be unlocked through collaborative, interdisciplinary research.
Chemistry-Materials Science Synergy: Synthetic chemists can design and create novel fatty acid salts with targeted functionalities, while materials scientists can characterize their self-assembly, rheological, and mechanical properties, and integrate them into advanced materials and devices.
Materials-Engineering-Environment Nexus: Materials scientists and chemical engineers can develop scalable, sustainable processes for producing these compounds. rsc.org Environmental engineers can then evaluate their performance in applications like water treatment or soil remediation, while also assessing their environmental fate and biodegradability to ensure a closed-loop, sustainable life cycle. This interdisciplinary approach is essential for translating fundamental chemical innovations into practical, environmentally responsible technologies.
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for Potassium 1-carboxylatoethyl stearate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves the neutralization of 1-carboxylatoethyl stearic acid with potassium hydroxide in aqueous or alcoholic media . To optimize reaction conditions:
- Parameter Screening : Use a factorial design to test variables (e.g., molar ratio of reactants, temperature, solvent polarity). For example, notes potassium stearate synthesis requires precise stoichiometry (1:1 fatty acid-to-base ratio).
- Purity Control : Monitor free fatty acid content (<0.5%) via acid-value titration and confirm product identity using FTIR (C=O stretch at ~1700 cm⁻¹ for ester groups) .
- Yield Maximization : Conduct kinetic studies under reflux conditions (e.g., 60–80°C) to reduce unreacted precursors .
Q. How can researchers characterize the physicochemical properties of this compound to ensure reproducibility?
- Methodological Answer : A multi-technique approach is critical:
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points, noting potential discrepancies due to impurities (e.g., palmitate salts in technical-grade samples ).
- Solubility Profiling : Test solubility in water, ethanol, and chloroform at varying temperatures (25–80°C) using gravimetric methods .
- Spectroscopic Confirmation : Employ ¹H NMR (δ ~4.2 ppm for ester-linked ethyl groups) and elemental analysis (K content via ICP-OES) .
Advanced Research Questions
Q. How can analytical methods resolve contradictions in reported properties (e.g., melting point, solubility) of this compound?
- Methodological Answer :
- Impurity Profiling : Use gas chromatography (GC) with flame ionization detection to quantify fatty acid impurities (e.g., palmitate vs. stearate chains) . Commercial samples often contain mixed salts, altering observed properties .
- Crystallinity Studies : Compare X-ray diffraction (XRD) patterns of lab-synthesized vs. commercial samples to identify polymorphic variations .
- Statistical Analysis : Apply ANOVA to assess inter-laboratory variability in reported data (e.g., melting points ranging 115–132°C for stearate derivatives ).
Q. What experimental strategies can elucidate the interaction mechanisms of this compound in multi-component systems (e.g., emulsifiers, stabilizers)?
- Methodological Answer :
- Surface Tension Analysis : Measure critical micelle concentration (CMC) using a tensiometer to evaluate surfactant efficiency .
- Synergistic Studies : Design binary systems (e.g., with glyceryl stearate) and assess stability via accelerated aging tests (40°C/75% RH for 30 days) .
- Molecular Dynamics Simulations : Model ester-K⁺ interactions to predict phase behavior in lipid bilayers or colloidal systems .
Q. How can researchers ensure the stability of this compound under varying storage conditions?
- Methodological Answer :
- Degradation Pathways : Conduct forced degradation studies (e.g., UV exposure, oxidative stress) and analyze products via LC-MS .
- Moisture Sensitivity : Use Karl Fischer titration to quantify hygroscopicity and correlate with caking tendencies .
- Long-Term Stability : Store samples at 4°C, 25°C, and 40°C, monitoring physicochemical changes monthly for 12–24 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
